2-(tert-butoxy)hexanoic acid
Description
2-(tert-Butoxy)hexanoic acid is a branched-chain carboxylic acid characterized by a tert-butoxy (–O–C(CH₃)₃) substituent at the second carbon of a hexanoic acid backbone. This bulky tert-butoxy group imparts steric hindrance and influences solubility, reactivity, and stability. The compound is primarily used as an intermediate in organic synthesis, particularly in peptide chemistry, where tert-butoxy groups are employed as protective moieties . Its molecular formula is C₁₀H₂₀O₃, though discrepancies exist in reported molecular weights (e.g., 357.39 g/mol in one source vs. a calculated ~188.26 g/mol for C₁₀H₂₀O₃), suggesting possible derivatization or errors in documentation.
Properties
CAS No. |
1565021-77-3 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(tert-butoxy)hexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of hexanoic acid reacts with the hydroxyl group of tert-butyl alcohol to form the tert-butyl ester. The reaction conditions typically involve heating the mixture under reflux to drive the reaction to completion.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a one-pot reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: tert-Butyl hydroperoxide.
Reduction: 2-(tert-butoxy)hexanol.
Substitution: Various substituted hexanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-butoxy)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)hexanoic acid involves its interaction with specific molecular targets. The tert-butyl group can act as a protecting group, shielding reactive sites on the molecule from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-(tert-butoxy)hexanoic acid, differing in substituents or functional groups, which alter their properties and applications.
2-{[(tert-Butoxy)carbonyl]amino}hexanoic Acid Derivatives
These derivatives feature a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon:
a) 2-{[(tert-Butoxy)carbonyl]amino}-6-cyanohexanoic acid
- Molecular Formula : C₁₂H₂₀N₂O₄
- Molecular Weight : 256.3 g/mol
- Key Features: A cyano (–CN) group at the sixth carbon enhances polarity and reactivity, making it suitable for nucleophilic additions or as a precursor in medicinal chemistry .
- Applications: Intermediate in synthesizing boron-containing amino acids (e.g., enzyme inhibitors) .
b) (S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid
2-([(tert-Butoxy)carbonyl]amino)-5-oxohexanoic acid
Hexanoic Acid 2-(Diethylamino)ethyl Ester (DA-6)
- Structure: Ester derivative with a diethylaminoethyl group.
- Key Features: Unlike this compound, DA-6 is a cationic ester that enhances plant stress tolerance by modulating antioxidant enzymes (e.g., SOD, CAT) and photosynthesis under chilling stress .
- Applications : Agricultural growth regulator to mitigate oxidative damage in crops .
Structural and Functional Analysis
Steric and Electronic Effects
- This compound: The tert-butoxy group creates steric hindrance, reducing nucleophilic attack at the adjacent carbon. Its hydrophobic nature lowers aqueous solubility.
- Boc-protected derivatives: The Boc group shields amino functionalities during peptide synthesis, enabling selective deprotection under acidic conditions .
- Cyano/fluoro substituents: Electron-withdrawing groups increase acidity at the α-carbon and reactivity toward nucleophiles .
Data Table: Key Properties of Selected Compounds
†Discrepancy noted in molecular weight data .
Q & A
Q. What are the most reliable synthetic routes for 2-(tert-butoxy)hexanoic acid, and how can researchers optimize yield and purity?
The compound is typically synthesized via esterification of the corresponding carboxylic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . Alternatively, nucleophilic substitution (Sₙ2) between a carboxylate ion and tert-butyl halides can be employed, though steric hindrance may reduce efficiency . For optimization:
- Use anhydrous conditions to minimize hydrolysis of the tert-butoxy group.
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- NMR Spectroscopy : Confirm the tert-butoxy group (δ ~1.2 ppm for nine equivalent protons in H NMR; δ ~80 ppm in C NMR for the quaternary carbon) .
- Mass Spectrometry (MS) : Use ESI-MS to detect molecular ion peaks (expected m/z for [M+H]⁺: 217.2) and fragmentation patterns .
- HPLC : Assess purity with a C18 column and UV detection at 210 nm, using acetonitrile/water (0.1% TFA) as the mobile phase .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Unreacted tert-butanol : Remove via rotary evaporation under reduced pressure.
- Acid-catalyzed hydrolysis byproducts : Use excess tert-butanol to shift equilibrium toward ester formation .
- Oxidative byproducts : Conduct reactions under inert gas (N₂/Ar) to prevent degradation of sensitive functional groups .
Advanced Research Questions
Q. How can researchers resolve enantiomers or diastereomers of this compound derivatives?
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients for baseline separation .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively modify stereocenters .
- X-ray Crystallography : Confirm absolute configuration by co-crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .
Q. How does the tert-butoxy group influence the compound’s stability under varying pH conditions?
The tert-butoxy group is acid-sensitive, undergoing hydrolysis to form hexanoic acid and tert-butanol in acidic media (pH < 3) . Stability studies suggest:
Q. What role does this compound play in drug delivery systems or prodrug design?
The tert-butoxy group enhances lipophilicity, improving cell membrane permeability. Methodological applications include:
- Prodrug Activation : Enzymatic cleavage (e.g., esterases) releases active carboxylic acid moieties in vivo .
- Polymer Conjugation : Couple via EDC/NHS chemistry to PEG or PLGA for controlled release .
Q. How can researchers address contradictory data in reaction yields reported across studies?
Discrepancies often arise from differences in catalysts, solvent systems, or purification methods. For reproducibility:
Q. What strategies improve low yields in multi-step syntheses involving this compound?
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during subsequent steps .
- Catalytic Methods : Employ palladium or ruthenium catalysts for cross-coupling reactions to reduce side products .
- Flow Chemistry : Enhance scalability and control by transitioning from batch to continuous-flow reactors .
Q. How is this compound utilized in enzyme inhibition or receptor-binding studies?
- Active Site Probing : Modify the carboxylic acid group to mimic natural substrates (e.g., coupling to fluorescent tags for binding affinity assays) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of enzyme-ligand interactions .
Q. Can computational modeling predict the reactivity of this compound in novel reactions?
Yes. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) accurately model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
